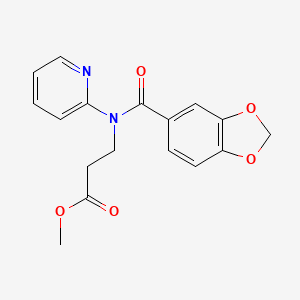

N-butyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Overview

Description

“N-butyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide” is a compound that combines sulfonamide and benzodioxane fragments in its framework . Sulfonamides are famous antibacterial drugs due to their low cost, little toxicity, and exceptional bioactivities against numerous infections and bacterial strains . Benzodioxane and its derivatives are important pharmacophores across a number of different therapeutic areas .

Synthesis Analysis

The synthesis of similar compounds has been triggered by the reaction of 1,4-benzodioxane-6-amine with 4-chlorobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamide, which was further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .Molecular Structure Analysis

The molecular structure of “N-butyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide” was determined by IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .Chemical Reactions Analysis

The molecules exhibited moderate inhibitory potential against acetylcholinesterase . They also showed moderate inhibition against α-glucosidase enzyme .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-butyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide” can be found in various databases .Scientific Research Applications

Enzymatic Synthesis

Chiral motifs of 2,3-dihydro-1,4 benzodioxane are extensively utilized in diverse medicinal substances and bioactive natural compounds . They exhibit significant biological activities and are used in the enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motifs . This research may provide us with a new strategy for enzyme evolution .

Therapeutic Agents

Notable examples of therapeutic agents that use 2,3-dihydro-1,4 benzodioxane motifs include prosympal, dibozane, piperoxan, and doxazosin . These agents have significant biological activities and are used in various treatments .

Antihypertensive Properties

Several 1,4-benzodioxanes have displayed intriguing characteristics as α- or β-blocking agents, exhibiting antihypertensive properties . This makes them useful in the treatment of high blood pressure .

Serotonin Receptor Affinity

Some compounds with 2,3-dihydro-1,4 benzodioxane motifs have shown affinities towards serotonin receptors involved in schizophrenia, headaches, and nervous breakdowns . This makes them potential candidates for the treatment of these conditions .

Antidepressant Properties

The antidepressant MKC-242 is an example of a compound that uses the 2,3-dihydro-1,4 benzodioxane motif . This suggests potential applications in the treatment of depression .

Antihepatotoxic Activities

The natural product flavolignan silybin, found in Silybum marianum Gaertn, is recognized for its antihepatotoxic activities . It contains a chiral 2,3-dihydro-1,4-benzodioxane ring motif, suggesting potential applications in the treatment of liver diseases .

Anticancer Properties

The sulfonamide group has substituted for structurally similar amino sulfonic esters, and has shown well antiproliferative activity in vivo and in vitro according to the biological isostere principles . This suggests potential applications in the treatment of cancer .

Molecular Docking and MD Simulations

Molecular docking studies and molecular dynamics simulations have been performed to evaluate the binding stabilities between the synthesized compounds and their receptors . This can help in the design and synthesis of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indoles .

Mechanism of Action

Target of Action

N-butyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a type of sulfonamide, a class of compounds known for their broad spectrum of biological activities . The primary targets of this compound are cholinesterase enzymes , which play a crucial role in nerve function. Inhibition of these enzymes has been associated with potential therapeutic effects for Alzheimer’s disease .

Mode of Action

The mode of action of N-butyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves the inhibition of cholinesterase enzymes . This inhibition is achieved by the compound’s interaction with the enzyme, which prevents the breakdown of acetylcholine, a neurotransmitter essential for memory and learning functions. This results in an increase in the concentration of acetylcholine, which can help alleviate the symptoms of Alzheimer’s disease .

Biochemical Pathways

The biochemical pathway affected by N-butyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is the cholinergic pathway . By inhibiting cholinesterase enzymes, the compound prevents the breakdown of acetylcholine, leading to an increase in its concentration. This can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .

Pharmacokinetics

Pharmacokinetic studies of peroral sulfonamides, including N-butyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, confirm their absorption from the gastrointestinal tract . These compounds are metabolized in the liver, and inactive compounds are excreted through bile or feces . These properties contribute to the broad-spectrum antibacterial action of sulfonamides and their extensive use as antibiotics .

Result of Action

The result of the action of N-butyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is an increase in the concentration of acetylcholine due to the inhibition of cholinesterase enzymes . This can lead to enhanced cholinergic transmission, which can help alleviate the symptoms of Alzheimer’s disease .

Action Environment

The action of N-butyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can be influenced by various environmental factors. For instance, the pH of the reaction medium can affect the synthesis of the compound . Additionally, the compound’s absorption, metabolism, and excretion can be influenced by factors such as the individual’s health status, age, and other individual-specific factors .

Safety and Hazards

properties

IUPAC Name |

N-butyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-2-3-6-13-18(14,15)10-4-5-11-12(9-10)17-8-7-16-11/h4-5,9,13H,2-3,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBXXBURMPLDMFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)C1=CC2=C(C=C1)OCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201235309 | |

| Record name | N-Butyl-2,3-dihydro-1,4-benzodioxin-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201235309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

565171-76-8 | |

| Record name | N-Butyl-2,3-dihydro-1,4-benzodioxin-6-sulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=565171-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Butyl-2,3-dihydro-1,4-benzodioxin-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201235309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-N-[2-(1-pyrrolidinyl)ethyl]benzamide hydrochloride](/img/structure/B4089124.png)

![1-[5-(4-ethyl-1-piperazinyl)-4-fluoro-2-nitrophenyl]azepane](/img/structure/B4089138.png)

![N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-2-phenylacetamide](/img/structure/B4089143.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B4089157.png)

![2,5-diphenyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B4089163.png)

![2-(ethylsulfonyl)-5-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-1-(3-phenylpropyl)-1H-imidazole](/img/structure/B4089169.png)

![5-{1-[(4-methylphenyl)sulfonyl]propyl}-8-nitroquinoline](/img/structure/B4089181.png)

![methyl 4-(2-bromophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4089185.png)

![N-{1-[4-ethyl-5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B4089197.png)

![N-{4-[(sec-butylamino)sulfonyl]phenyl}-2-nitrobenzenesulfonamide](/img/structure/B4089201.png)

![N-{1-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-fluorobenzamide](/img/structure/B4089211.png)

![1-{3-[(1-cyclopentyl-4-piperidinyl)oxy]benzoyl}-1,4-diazepan-5-one](/img/structure/B4089217.png)